molecular formula C17H21N3O2 B2847211 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 2034237-07-3

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No.: B2847211
CAS No.: 2034237-07-3
M. Wt: 299.374
InChI Key: AQWHFGWSLMJTHO-UHFFFAOYSA-N
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Description

The compound 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone is a unique chemical entity featuring a fused heterocyclic core with phenoxy and ethanone functionalities. Its structure makes it valuable in various fields, including synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through a multi-step process starting from pyrazolo[1,5-a]pyrazine. The key steps involve the cyclization of suitable intermediates followed by functionalization to introduce the phenoxy and ethanone moieties. Reaction conditions typically include controlled temperatures, specific solvents, and catalysts.

Industrial Production Methods: : For large-scale production, efficient routes utilizing readily available starting materials and catalytic processes are favored. Methods like catalytic hydrogenation and selective functional group transformations are employed to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation, especially at the phenoxy moiety, forming corresponding ketones and acids.

  • Reduction: : Reduction reactions can target the ethanone group, converting it into an alcohol.

  • Substitution: : Both the heterocyclic core and phenoxy group can participate in nucleophilic substitution reactions, allowing further functionalization.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are effective reductants.

  • Substitution: : Nucleophiles such as amines or thiols under basic conditions can displace groups on the phenoxy ring.

Major Products: : These reactions typically yield oxidized derivatives, reduced alcohols, and substituted variants with diverse functional groups.

Scientific Research Applications

Chemistry: : Used as a building block in the synthesis of complex organic molecules, especially in the development of new heterocyclic compounds with potential bioactivity.

Biology: : Serves as a probe to study enzyme interactions and metabolic pathways involving heterocyclic and aromatic systems.

Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure may provide lead compounds for drug discovery.

Industry: : Applied in the synthesis of advanced materials, dyes, and polymers due to its stable heterocyclic framework.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules like enzymes and receptors. The phenoxy and ethanone groups facilitate binding to active sites, while the pyrazolo[1,5-a]pyrazine core ensures specificity and potency. Key molecular targets include enzymes involved in oxidative stress and metabolic regulation, as well as receptors related to inflammatory pathways.

Comparison with Similar Compounds

Compared to other fused heterocycles, such as imidazo[1,5-a]pyrazines and pyrido[2,3-d]pyrimidines, 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone exhibits a distinctive reactivity and binding profile due to its unique combination of functional groups. This makes it a valuable scaffold for designing novel biologically active molecules.

List of Similar Compounds

  • Imidazo[1,5-a]pyrazines

  • Pyrido[2,3-d]pyrimidines

  • Pyrazolo[1,5-a]pyrimidines

  • Benzimidazoles

There you have it, a comprehensive deep-dive into this compound! What fascinates you about this compound?

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13(2)14-3-5-16(6-4-14)22-12-17(21)19-9-10-20-15(11-19)7-8-18-20/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWHFGWSLMJTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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